{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid
Description
{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position. The oxadiazole ring is linked via a methylthio bridge to an acetic acid moiety. This structure combines the electron-withdrawing properties of the oxadiazole ring with the hydrophilic carboxylic acid group, making it suitable for interactions with biological targets. Its molecular formula is C₇H₉N₃O₃S, with a molar mass of 215.23 g/mol.
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-7-5(11-8-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVBDCGUQYNZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651628 | |
| Record name | {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042797-51-2 | |
| Record name | {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid typically involves the following steps:
Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved by reacting appropriate precursors such as amidoximes with carbonyl compounds under acidic conditions.
Introduction of the Thioacetic Acid Group: The oxadiazole ring is then reacted with thioacetic acid to introduce the thioacetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Alkylation of the Thio Group
The thioether (–S–) group in this compound participates in nucleophilic substitution reactions. For example:
-
Reaction with α-halo carbonyl compounds :
The thiol group can react with chloroacetonitrile or 2-chloro-1,1-dimethoxyethane under basic conditions (e.g., K₂CO₃/DMF) to form substituted thioethers .
Oxidation Reactions
The thioether group is susceptible to oxidation:
-
Formation of sulfoxides/sulfones :
Using H₂O₂ or mCPBA, the sulfur atom can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) derivatives .
Cyclization Reactions
The thioacetic acid moiety enables cyclization with nucleophiles:
-
Formation of 1,3,4-thiadiazoles :
Reaction with hydrazine hydrate in the presence of CS₂ and KOH yields 1,3,4-thiadiazole derivatives via intermediate carbodithioate salts .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes ring-opening under acidic or basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, ethanol, reflux | 3-Methyl-5-(carboxymethylthio)isoxazole |
Condensation Reactions
The acetic acid group participates in esterification or amide formation:
-
Esterification :
Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters . -
Amide formation :
Condensation with amines (e.g., aniline) using DCC yields thioacetamide derivatives .
Thio-Michael Addition
The thio group acts as a nucleophile in Michael additions:
-
Reaction with α,β-unsaturated carbonyls :
Adds to nitroalkenes or chalcones under organocatalytic conditions, forming sulfhydryl adducts .
Key Structural Insights from Spectral Data
Scientific Research Applications
Overview
{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid, with the chemical formula CHNOS and CAS number 1042797-51-2, is a compound of interest in various scientific fields due to its unique structural properties. This article explores its applications particularly in medicinal chemistry, agricultural science, and materials science.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a bioactive molecule. Its oxadiazole moiety is known for contributing to various biological activities.
Antimicrobial Activity
Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The thioacetic acid group may enhance the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi .
Anticancer Properties
Research suggests that compounds containing oxadiazole rings can inhibit cancer cell proliferation. Preliminary studies have shown that this compound may induce apoptosis in specific cancer cell lines, making it a candidate for further exploration in cancer therapeutics .
Agricultural Applications
The compound's potential as a pesticide or herbicide is noteworthy. The thioether functionality can enhance the molecule's ability to interact with biological targets in pests.
Pesticidal Activity
Preliminary investigations have revealed that similar compounds with oxadiazole structures demonstrate insecticidal properties. The unique electronic characteristics of the oxadiazole ring may contribute to its effectiveness against agricultural pests .
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing polymers and other advanced materials.
Polymer Synthesis
The compound can serve as a monomer in the synthesis of functional polymers with tailored properties for applications in coatings and adhesives. Its ability to form cross-linked structures could lead to materials with enhanced mechanical strength and thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which [(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid
- Structural Difference : Replaces the thioacetic acid group with a carbamoyl benzoic acid moiety.
- Key Findings: Exhibited a binding energy of -7.24 kcal/mol with the RPS3 protein in molecular docking studies, forming hydrogen bonds with residues Arg54, Arg94, Gln101, Glu103, and Ser104 .
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide
- Structural Difference: Substitutes the acetic acid with a benzamide group linked to a pyridinylaminoethyl chain.
- Key Findings: Part of a patent for treating cancer, viral infections, or thrombosis .
2-((4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid
- Structural Difference : Replaces the oxadiazole core with a 1,2,4-triazole ring and introduces a pyrazole substituent.
- Physicochemical Properties :
{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic Acid
- Structural Difference : Incorporates a triazole core with phenyl and trimethoxyphenyl substituents.
- Compared to the methyl-oxadiazole derivative, this compound may exhibit stronger antimicrobial activity due to the electron-rich aromatic system .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C6H8N2O3S
- Molecular Weight : 188.204 g/mol
- CAS Number : 1042797-51-2
- Structure : The compound features an oxadiazole ring, which is known for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study evaluating various derivatives found that this compound showed promising inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values were determined using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HEPG2 | 20 |
These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with various cellular targets. It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, studies have indicated that the compound can inhibit tissue-nonspecific alkaline phosphatase (TNAP), which is often overexpressed in cancerous tissues .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of oxadiazole derivatives demonstrated that those with thioacetic acid substituents exhibited enhanced antimicrobial activity compared to their non-thio analogs. The study utilized a panel of clinical isolates to assess efficacy .
- Anticancer Screening : In another investigation focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests potential for development as a therapeutic agent against breast cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
